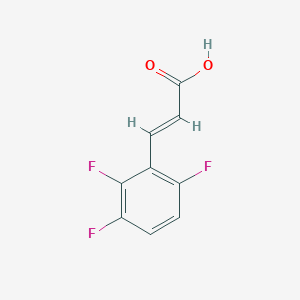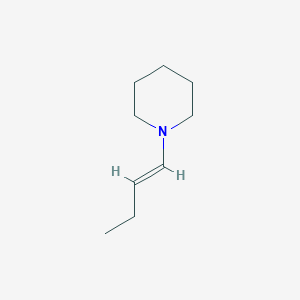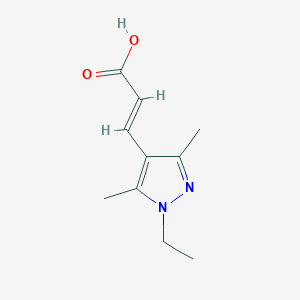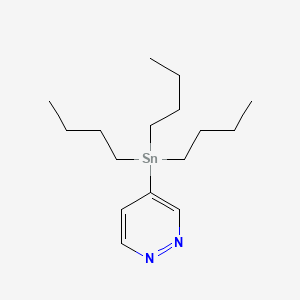
2-(2-Methoxy-1-methyl-ethoxy)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-1-methyl-ethoxy)-phenylamine is a chemical compound that belongs to the class of organic compounds known as phenylamines. These compounds contain an amine group attached to a phenyl ring. The specific structure of 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine suggests that it has a methoxy group and a methyl-ethoxy group attached to the phenyl ring, which could potentially affect its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-(5-methoxythiophen-3-yl)ethylamine and its derivatives has been reported, indicating a method that could potentially be adapted for the synthesis of 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine . Additionally, the synthesis of 1-(4-methoxyphenyl)-2-[4′-(4″-methoxy)-triphenylamine]-ethylene through reactions such as the Ullmann reaction, Vilsmeier-Haack reaction, and Wittig reaction suggests a pathway that might be relevant for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine has been characterized using various spectroscopic techniques. For example, the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically, providing insights into the potential molecular geometry and conformation of related methoxyphenol compounds . This information could be extrapolated to predict the molecular structure of 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine.
Chemical Reactions Analysis
The chemical reactions involving methoxyphenylamines can be complex. The O-demethylation of methoxylated phenylamines has been studied, revealing the potential metabolic pathways and transformation products of these compounds . This information is crucial for understanding the chemical reactivity and possible biotransformation of 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine can be inferred from studies on similar compounds. For instance, the internal hydrogen bond and torsional motion of 2-methoxyethylamine have been investigated, providing data on intramolecular interactions and molecular properties that could be relevant to 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine . Additionally, the synthesis and evaluation of 2-(5-methoxythiophen-3-yl)ethylamines as potential dopamine agonists provide insights into the biological activity that could be associated with the compound of interest .
Aplicaciones Científicas De Investigación
Antiviral Activity
Research indicates that certain derivatives of phenylamine, including structures related to 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine, have been explored for their potential antiviral activities. Specifically, studies on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown that while they exhibit poor activity against DNA viruses, several derivatives markedly inhibited retrovirus replication in cell culture, suggesting potential applications in antiviral therapy (Hocková et al., 2003).
Antibacterial and Modulatory Activity
Another study explored the pharmacological properties of certain phenylamine derivatives, with computational prediction models indicating potential antibacterial activity for specific proteins. While the direct antibacterial effects were not clinically significant, the combination with certain antibiotics reduced the Minimum Inhibitory Concentrations (MICs) of those antibiotics, suggesting a potential role in enhancing antibiotic efficacy and offering a therapeutic alternative to combat bacterial resistance (Figueredo et al., 2020).
Physiological Effects
Studies dating back to 1938 have explored the physiological effects of compounds structurally related to phenylamines, particularly focusing on their impact on blood pressure, respiration, and smooth muscle. These studies highlighted the relationship between chemical structure and physiological response, providing insights into how such compounds could be leveraged in medical applications (Fassett & Hjort, 1938).
Propiedades
IUPAC Name |
2-(1-methoxypropan-2-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(7-12-2)13-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIXMTNZIBWBAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-1-methyl-ethoxy)-phenylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)



![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)


